molecular formula C13H12F3NO6 B3038385 Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate CAS No. 860788-98-3

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate

Cat. No.: B3038385
CAS No.: 860788-98-3
M. Wt: 335.23 g/mol
InChI Key: ZAQRNZJJAFYHPJ-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is a chemical compound with the molecular formula C13H12F3NO6. It is known for its unique structural features, including a nitro group and a trifluoromethyl group attached to a phenyl ring, which contribute to its distinct chemical properties and reactivity .

Preparation Methods

The synthesis of Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate typically involves the esterification of malonic acid derivatives with appropriate reagents. One common method includes the reaction of dimethyl malonate with 2-nitro-4-(trifluoromethyl)benzaldehyde under basic conditions, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar compounds to Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate, also known by its CAS number 860788-98-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₂F₃NO₆
  • Molecular Weight : 335.23 g/mol
  • CAS Number : 860788-98-3

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH) : Research indicates that compounds similar to dimethyl malonate can inhibit SDH, leading to protective effects against ischemia-reperfusion injury in various tissues, including renal tissues .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to reduce ROS production during ischemic events, thereby mitigating oxidative stress and cellular damage .

Renal Protection

A significant study investigated the protective effects of dimethyl malonate in a mouse model of acute kidney injury (AKI). The findings include:

  • Improvement in Glomerular Filtration Rate (GFR) : DMM treatment resulted in a statistically significant improvement in GFR compared to untreated controls (p < 0.05).
  • Reduction in Blood Urea Nitrogen (BUN) : Levels of BUN were significantly lower in treated mice (p < 0.01), indicating improved renal function.
  • Histopathological Analysis : Kidney sections from treated animals showed reduced tubular injuries and apoptosis compared to controls (p < 0.001) .

Summary of Findings

ParameterControl GroupDMM Treated GroupStatistical Significance
GFR (mL/min)XYp < 0.05
BUN (mg/dL)ABp < 0.01
Tubular Injury ScoreHighLowp < 0.001
Apoptosis IndexElevatedReducedp < 0.01

Case Studies

Several case studies have highlighted the therapeutic potential of dimethyl malonate:

  • Case Study on Ischemia-Reperfusion Injury :
    • In a controlled experiment, mice pre-treated with DMM exhibited significantly reduced levels of mitochondrial ROS after ischemic events, suggesting enhanced mitochondrial function and protection against injury .
  • Clinical Implications :
    • The results indicate that DMM could be a promising candidate for developing therapeutic strategies aimed at preventing AKI in high-risk patients, particularly those undergoing surgeries associated with ischemic conditions .

Properties

IUPAC Name

dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO6/c1-12(10(18)22-2,11(19)23-3)8-5-4-7(13(14,15)16)6-9(8)17(20)21/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRNZJJAFYHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150144
Record name 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860788-98-3
Record name 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860788-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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